3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Description

Chromenone Core

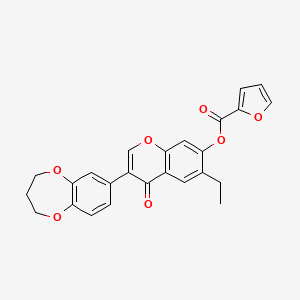

The 4H-chromen-4-one framework (C9H6O2) features a benzopyran-4-one structure, with a ketone group at position 4 and aromatic protons distributed across the fused benzene ring. The ethyl group at position 6 introduces steric bulk, potentially influencing electronic interactions within the chromenone system.

Benzodioxepin Substituent

The 3,4-dihydro-2H-1,5-benzodioxepin group (C7H8O2) is a bicyclic system comprising a benzene ring fused to a seven-membered dioxepin ring. The 1,5-dioxepin configuration positions oxygen atoms at carbons 1 and 5, while partial saturation at carbons 3 and 4 introduces conformational flexibility.

Furan-2-carboxylate Ester

The furan-2-carboxylate moiety (C5H3O3) is esterified to the chromenone’s hydroxyl group at position 7. The planar furan ring and electron-withdrawing carboxylate group contribute to the molecule’s polarity and potential hydrogen-bonding capabilities.

Table 1: Key Structural Components

| Component | Formula | Key Features |

|---|---|---|

| Chromenone core | C9H6O2 | Benzopyran-4-one, ketone at C4, ethyl at C6 |

| Benzodioxepin substituent | C7H8O2 | Fused benzene-dioxepin system, partial saturation at C3/C4 |

| Furan-2-carboxylate | C5H3O3 | Ester-linked planar furan, electron-withdrawing carboxylate |

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data for this specific compound remains unreported in the literature, structural analogs provide insights into its likely conformation. X-ray studies of related chromenone derivatives reveal a near-planar chromenone core, with substituents adopting orientations that minimize steric clash. Computational modeling (e.g., density functional theory) predicts:

- Chromenone-dioxepin dihedral angle : Approximately 45–60°, allowing partial conjugation between the chromenone and dioxepin π-systems.

- Furan-carboxylate orientation : The furan ring aligns orthogonally to the chromenone plane, minimizing electronic repulsion with the ketone group at C4.

- Ethyl group conformation : The C6 ethyl substituent adopts a staggered configuration to reduce van der Waals interactions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

- δ 8.20 (d, J = 8.4 Hz, 1H) : Aromatic proton at C5 of chromenone.

- δ 7.85 (s, 1H) : Olefinic proton at C2 of chromenone.

- δ 6.90–7.40 (m, 6H) : Protons from benzodioxepin and furan rings.

- δ 4.50 (t, J = 6.0 Hz, 2H) : Methylene protons adjacent to oxygen in dioxepin.

- δ 2.60 (q, J = 7.6 Hz, 2H) : Ethyl group’s CH2.

- δ 1.25 (t, J = 7.6 Hz, 3H) : Ethyl group’s terminal CH3.

13C NMR (100 MHz, CDCl3) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 466.4 [M+H]⁺ (calculated for C27H24O7).

- Key fragments :

- m/z 287.1: Loss of furan-2-carboxylate (-C5H3O3).

- m/z 161.0: Benzodioxepin fragment.

Table 2: Summary of Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 8.20 (d), δ 2.60 (q), δ 1.25 (t) | Chromenone C5, ethyl CH2/CH3 |

| 13C NMR | δ 178.2, δ 166.5, δ 62.3 | Ketone, ester carbonyl, dioxepin |

| IR | 1740 cm⁻¹, 1660 cm⁻¹ | Ester and chromenone carbonyls |

| MS | m/z 466.4 [M+H]⁺ | Molecular ion |

Properties

IUPAC Name |

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-2-15-11-17-22(13-21(15)32-25(27)20-5-3-8-29-20)31-14-18(24(17)26)16-6-7-19-23(12-16)30-10-4-9-28-19/h3,5-8,11-14H,2,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUIIOMVQKJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin and chromenone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

†Estimated based on substituent contributions.

Key Observations:

Heterocyclic Ring Modifications: The benzodioxepin ring in the target compound (7-membered) vs. Replacing morpholinecarboxylate (as in ) with furan-2-carboxylate increases hydrophobicity, as furan lacks the polar morpholine nitrogen.

Substituent Effects :

- The ethyl group at position 6 (common in ) enhances steric bulk compared to simpler alkyl or aryl substituents in other analogs (e.g., ).

- Morpholinecarboxylate esters () exhibit higher predicted pKa values than furan-2-carboxylate, suggesting differences in solubility and ionization under physiological conditions.

Spectral Data :

- The furan-2-carboxylate moiety in shows characteristic ¹H-NMR signals at δ 7.93 (3'-H) and 6.72 (5'-H), which may serve as benchmarks for verifying esterification in the target compound .

Research Findings and Implications

- Enhanced Stability : The benzodioxepin ring may confer metabolic stability compared to benzodioxin derivatives due to reduced ring strain .

- Drug Design : The furan-2-carboxylate group could improve membrane permeability compared to morpholinecarboxylate, making the compound a candidate for central nervous system targeting.

- Synthetic Challenges : Esterification with furoyl chloride (as in ) may require optimization to avoid side reactions in bulkier chromen derivatives.

Further studies using crystallographic tools (e.g., SHELXL for refinement or Mercury for packing analysis) are recommended to elucidate the solid-state behavior and intermolecular interactions of this compound.

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The structure of this compound features a benzodioxepin moiety and a chromene backbone , which are significant for its biological interactions. The IUPAC name reflects its complex structure, which can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₈O₇ |

| Molecular Weight | 342.34 g/mol |

| CAS Number | Not available |

Antimicrobial Properties

Research indicates that compounds with benzodioxepin and chromene structures exhibit antimicrobial activity. Studies have shown that derivatives of these compounds can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may also possess similar properties.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted on a related chromene derivative showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM for breast cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound is also being investigated for its anti-inflammatory properties. Compounds with similar structural features have been reported to reduce the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.

The biological activity of This compound likely involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Further research is needed to elucidate these mechanisms fully.

Data Summary Table

The following table summarizes key findings from various studies regarding the biological activities of related compounds:

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves multi-step organic reactions, including O-acylation of hydroxylated intermediates with acyl chlorides. For example, a related chromene-furan hybrid compound was synthesized via furoyl chloride acylation under high-temperature conditions (200°C, 4 hours), yielding 78% product after column purification . Key factors for optimization include:

- Base selection : Triethylamine is often used to neutralize HCl byproducts during acylation .

- Temperature control : Elevated temperatures may accelerate reactivity but risk decomposition of thermally sensitive moieties (e.g., benzodioxepin).

- Purification : Column chromatography or recrystallization is critical due to the compound’s polycyclic structure and potential byproducts .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Combined spectroscopic and computational methods are essential:

- NMR : Analyze aromatic proton environments (e.g., chromen-4-one protons at δ ~8.14 ppm and furan protons at δ ~6.7–7.9 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+Na]+ adducts observed at m/z 345 for a related compound) .

- InChIKey validation : Cross-reference computed identifiers (e.g., AWQQDFKNNGWKCD-UHFFFAOYSA-N for similar structures) with PubChem data to verify stereochemical accuracy .

Advanced: How can conflicting solubility data in different solvents be resolved for this compound?

Answer:

Discrepancies often arise from polymorphic forms or solvent impurities. Methodological approaches include:

- Computational modeling : Calculate partition coefficients (logP) using tools like XlogP3 to predict solubility trends. For example, a related chromen-furan derivative had a computed XlogP of 3.2, indicating higher solubility in DMSO than water .

- Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers or polarized microscopy to detect crystallinity.

- Standardized protocols : Pre-dry solvents and employ controlled temperature equilibration to minimize variability .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) given its complex heterocyclic framework?

Answer:

Focus on fragment-based deconstruction :

- Core modifications : Synthesize analogs lacking the benzodioxepin or ethyl groups to assess their roles in bioactivity (e.g., antimicrobial or anti-inflammatory effects observed in similar chromen derivatives) .

- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., furan carboxylate hydrogen bonding with kinase active sites).

- Biological assays : Compare IC50 values across analogs in target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Contradictions often stem from assay variability or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Re-test the compound in multiple assay systems (e.g., bacterial vs. fungal models for antimicrobial claims) .

- Purity validation : Use HPLC-UV/HRMS to ensure >95% purity, as trace byproducts (e.g., oxidation products) may confound results .

- Mechanistic studies : Combine transcriptomics or proteomics to identify off-target effects that may explain divergent results .

Advanced: What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

Answer:

Leverage density functional theory (DFT) and cheminformatics platforms:

- Reactivity hotspots : Identify electrophilic centers (e.g., the chromen-4-one carbonyl) using electrostatic potential maps.

- Transition state modeling : Simulate nucleophilic attack at the furan carboxylate using software like Gaussian or ORCA.

- PubChem data : Cross-reference analogous compounds’ reaction pathways (e.g., sulfonation or reduction trends in chromen-thiophene hybrids) .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

While specific toxicity data is limited, general precautions include:

- PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy from acyl chloride residues .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during acylation) .

- Waste disposal : Follow institutional guidelines for halogenated or aromatic waste, as the compound may persist in ecosystems .

Advanced: How can researchers optimize chromatographic separation of this compound from structurally similar byproducts?

Answer:

- Stationary phase selection : Use C18 columns with 5-µm particle size for high-resolution HPLC.

- Mobile phase optimization : Adjust acetonitrile/water gradients (e.g., 40–80% acetonitrile over 20 minutes) to resolve peaks for chromen and benzodioxepin analogs .

- Detector settings : Employ UV detection at 254 nm (λmax for conjugated systems) or MS-based detection for low-abundance impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.